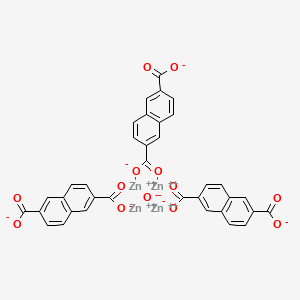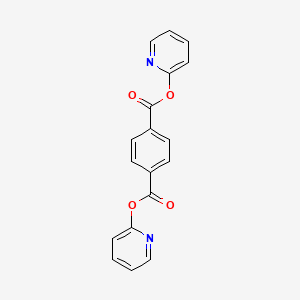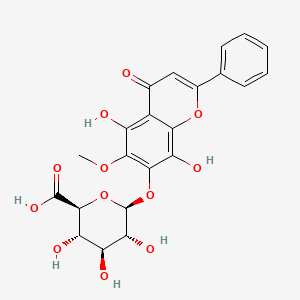![molecular formula C15H20F3NO9S B15342253 Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,7,8-tris(acetyloxy)octahydro-6-indolizinyl este](/img/structure/B15342253.png)
Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,7,8-tris(acetyloxy)octahydro-6-indolizinyl este
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,7,8-tris(acetyloxy)octahydro-6-indolizinyl este is a complex organic compound known for its strong acidic properties and versatility in various chemical reactions. It is a derivative of trifluoromethanesulfonic acid, which is one of the strongest monoprotic organic acids. This compound is used extensively in organic synthesis due to its ability to act as a catalyst and reagent in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,7,8-tris(acetyloxy)octahydro-6-indolizinyl este can be synthesized through the oxidation of bis(trifluoromethylthio)mercury with aqueous hydrogen peroxide . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the complete oxidation of the mercury compound.
Industrial Production Methods
In industrial settings, the production of trifluoromethanesulfonic acid derivatives often involves large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The use of advanced reactors and continuous flow systems helps in achieving higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,7,8-tris(acetyloxy)octahydro-6-indolizinyl este undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonic acid derivatives.
Reduction: Under specific conditions, it can be reduced to form less oxidized sulfur compounds.
Substitution: It participates in nucleophilic substitution reactions, where the trifluoromethanesulfonic group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, reduced sulfur compounds, and substituted organic molecules, depending on the specific reaction pathway and conditions used.
Applications De Recherche Scientifique
Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,7,8-tris(acetyloxy)octahydro-6-indolizinyl este has a wide range of scientific research applications, including:
Biology: It is employed in the study of enzyme mechanisms and protein modifications due to its strong acidic nature.
Medicine: It is investigated for its potential use in drug synthesis and as a reagent in pharmaceutical research.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,7,8-tris(acetyloxy)octahydro-6-indolizinyl este involves its strong acidic properties, which enable it to act as a proton donor in various chemical reactions. It can activate substrates by protonation, facilitating nucleophilic attacks and other reaction pathways. The molecular targets and pathways involved include the activation of carbonyl groups, enhancement of electrophilicity, and stabilization of reaction intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethanesulfonic acid: A strong monoprotic acid used in similar catalytic applications.
Methanesulfonic acid: A less acidic analog used in various organic synthesis reactions.
Trifluoromethanesulfonyl chloride: A reagent used in the synthesis of sulfonyl compounds.
Uniqueness
Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,7,8-tris(acetyloxy)octahydro-6-indolizinyl este is unique due to its specific structural features and the presence of multiple acetyloxy groups, which enhance its reactivity and versatility in chemical synthesis. Its strong acidic nature and ability to participate in a wide range of reactions make it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C15H20F3NO9S |
|---|---|
Poids moléculaire |
447.4 g/mol |
Nom IUPAC |
[(1S,6R,7S,8S,8aS)-7,8-diacetyloxy-6-(trifluoromethylsulfonyloxy)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl] acetate |
InChI |
InChI=1S/C15H20F3NO9S/c1-7(20)25-10-4-5-19-6-11(28-29(23,24)15(16,17)18)13(26-8(2)21)14(12(10)19)27-9(3)22/h10-14H,4-6H2,1-3H3/t10-,11+,12-,13+,14-/m0/s1 |
Clé InChI |
WWQFWUFPYKOPKO-VJTDZRGJSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CCN2[C@@H]1[C@@H]([C@@H]([C@@H](C2)OS(=O)(=O)C(F)(F)F)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OC1CCN2C1C(C(C(C2)OS(=O)(=O)C(F)(F)F)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



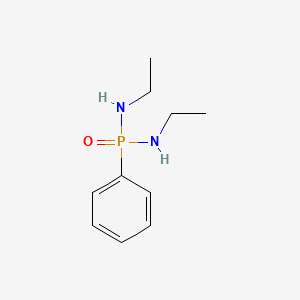
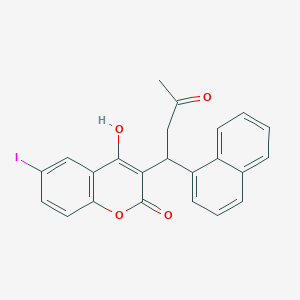
![Pyrido[1,2-a]pyrimidin-5-ium-9-ol;perchlorate](/img/structure/B15342199.png)
![(E)-10-[2-(7-carboxyheptyl)-5,6-dihexylcyclohex-3-en-1-yl]dec-9-enoic acid](/img/structure/B15342206.png)
![2',4'-Difluoro-4-[(4-nitrobenzoyl)oxy][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15342218.png)

![4-[4-(4-Carbamoyl-2,3,5,6-tetrafluorophenoxy)-2,3,5,6-tetrafluorophenoxy]-2,3,5,6-tetrafluorobenzamide](/img/structure/B15342226.png)
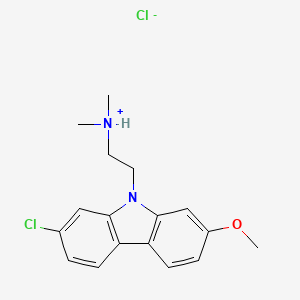
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(cyclohexylamino)-2'-methyl-](/img/structure/B15342234.png)

